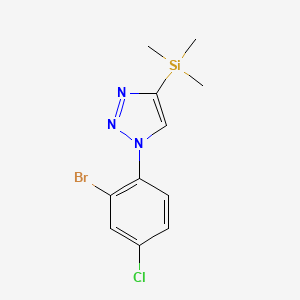

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

Description

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole is a triazole derivative featuring a 2-bromo-4-chlorophenyl group at position 1 and a trimethylsilyl (TMS) group at position 2. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation (). The TMS group enhances lipophilicity and steric bulk, influencing both chemical reactivity and biological activity.

Properties

Molecular Formula |

C11H13BrClN3Si |

|---|---|

Molecular Weight |

330.68 g/mol |

IUPAC Name |

[1-(2-bromo-4-chlorophenyl)triazol-4-yl]-trimethylsilane |

InChI |

InChI=1S/C11H13BrClN3Si/c1-17(2,3)11-7-16(15-14-11)10-5-4-8(13)6-9(10)12/h4-7H,1-3H3 |

InChI Key |

FHDAQDFYADZRSS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CN(N=N1)C2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-4-chlorophenyl azide and trimethylsilylacetylene.

Cycloaddition Reaction:

Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, depending on the reagents used.

Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

Reduction Products: Reduction can yield partially or fully reduced triazole derivatives.

Hydrolysis Products: Hydrolysis of the trimethylsilyl group results in the formation of the corresponding hydroxyl derivative.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules and probes.

Industry: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole depends on its specific application

Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

Chemical Reactivity: Its chemical reactivity allows it to participate in various biochemical reactions, potentially leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s unique combination of 2-bromo-4-chlorophenyl and trimethylsilyl groups distinguishes it from other triazoles. Key comparisons include:

Trimethylsilyl (TMS) vs. Trifluoromethyl (CF₃):

- TMS : Imparts high lipophilicity (logP increase) and steric hindrance, reducing metabolic degradation .

- CF₃ : Enhances electronegativity, improving binding to polar targets (e.g., enzymes) .

Halogen Positional Isomerism:

- 2-Bromo-4-chlorophenyl vs.

Structural and Physical Properties

Crystallographic and Spectroscopic Data

- X-ray Diffraction: Similar triazoles (e.g., 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone) show planar triazole rings with substituent-dependent torsion angles .

- HRMS : Molecular ion peaks for TMS-substituted triazoles are distinct due to silicon’s isotopic pattern (e.g., m/z 367 [M+H]⁺) .

Thermodynamic Stability

- Thermal Stability : TMS-substituted triazoles decompose at ~250°C, higher than chloromethyl analogues (~200°C) due to silicon’s thermal resilience .

Biological Activity

1-(2-Bromo-4-chlorophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this specific triazole derivative, supported by research findings and case studies.

- Molecular Formula : C₉H₈BrClN₃Si

- Molecular Weight : 326.50 g/mol

- CAS Number : 1445866-55-6

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown potential as an antifungal agent through its mechanism of inhibiting ergosterol synthesis, a crucial component of fungal cell membranes. Studies indicate that derivatives of triazoles can effectively combat various fungal infections, particularly those resistant to conventional treatments .

Antibacterial Activity

Research has demonstrated that 1H-1,2,3-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. In vitro studies have reported varying minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related study indicated that triazole derivatives could achieve MIC values as low as 5 µg/mL against certain bacterial strains .

Anticancer Activity

The potential anticancer effects of triazole derivatives have been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of key enzymes involved in tumor growth . The presence of halogen substituents in the triazole structure may enhance its cytotoxicity against cancer cell lines.

Study 1: Antibacterial Screening

A study conducted on a series of 1H-1,2,3-triazole derivatives found that those containing bromine and chlorine exhibited enhanced antibacterial properties. The authors utilized the agar disc-diffusion method to assess the growth inhibition zones against various bacterial strains. Results showed significant activity with zones of inhibition ranging from 14 to 27 mm .

Study 2: Antifungal Efficacy

In another investigation focused on antifungal activity, a derivative similar to this compound was tested against Candida albicans. The compound demonstrated potent antifungal effects with an MIC value comparable to established antifungals like fluconazole .

The biological activity of triazoles can be attributed to their ability to bind to specific enzymes or receptors within microbial cells. For instance:

- Antibacterial Mechanism : Triazoles may inhibit DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication.

- Antifungal Mechanism : They disrupt the synthesis of ergosterol by inhibiting lanosterol demethylase, leading to compromised cell membrane integrity.

Tables Summarizing Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.